(2R)-3-Cyclohexyl-2-methylpropanoic acid
Overview
Description
(2R)-3-Cyclohexyl-2-methylpropanoic acid: is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a cyclohexyl group attached to the second carbon of a propanoic acid chain, with a methyl group on the same carbon. The absolute configuration of the chiral center is designated as (2R), indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (2R)-3-Cyclohexyl-2-methylpropanoic acid involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from cyclohexyl bromide and magnesium in anhydrous ether.
Enantioselective Synthesis: Another approach involves enantioselective synthesis using chiral catalysts or auxiliaries to ensure the formation of the (2R) enantiomer.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or enantioselective synthesis using optimized reaction conditions to maximize yield and purity. The choice of method depends on the desired scale, cost, and availability of starting materials.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Cyclohexyl ketones or alcohols.
Reduction: Cyclohexyl alcohols or alkanes.
Substitution: Cyclohexyl esters or amides.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: (2R)-3-Cyclohexyl-2-methylpropanoic acid is used as a chiral building block in the synthesis of other enantiomerically pure compounds.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of (2R)-3-Cyclohexyl-2-methylpropanoic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, influencing their activity through stereospecific binding. The molecular targets and pathways involved can vary widely depending on the specific drug or material being developed .
Comparison with Similar Compounds
(2S)-3-Cyclohexyl-2-methylpropanoic acid: The enantiomer of the (2R) compound, with different spatial arrangement and potentially different biological activity.
Cyclohexylacetic acid: A similar compound with a cyclohexyl group attached to an acetic acid chain instead of a propanoic acid chain.
Cyclohexylpropanoic acid: A compound with a cyclohexyl group attached to a propanoic acid chain but without the methyl group on the second carbon.
Uniqueness: The uniqueness of (2R)-3-Cyclohexyl-2-methylpropanoic acid lies in its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring high enantioselectivity and specific stereochemical interactions .
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOPJNFYPNUPSE-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186900-67-4 | |
Record name | (2R)-3-cyclohexyl-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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